2-(4-Methylphenyl)propan-2-ol 2-(4-Methylphenyl)propan-2-ol P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992)
2-(4-Methylphenyl)-2-propanol, also known as cymen-8-ol or 8-p-cymenol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-(4-Methylphenyl)-2-propanol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2-(4-Methylphenyl)-2-propanol is a sweet, camphor, and cherry tasting compound that can be found in a number of food items such as fruits, ginger, nutmeg, and allspice. This makes 2-(4-methylphenyl)-2-propanol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1197-01-9
VCID: VC20936839
InChI: InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3
SMILES: CC1=CC=C(C=C1)C(C)(C)O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

2-(4-Methylphenyl)propan-2-ol

CAS No.: 1197-01-9

Cat. No.: VC20936839

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)propan-2-ol - 1197-01-9

Specification

Description P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992)
2-(4-Methylphenyl)-2-propanol, also known as cymen-8-ol or 8-p-cymenol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-(4-Methylphenyl)-2-propanol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2-(4-Methylphenyl)-2-propanol is a sweet, camphor, and cherry tasting compound that can be found in a number of food items such as fruits, ginger, nutmeg, and allspice. This makes 2-(4-methylphenyl)-2-propanol a potential biomarker for the consumption of these food products.
CAS No. 1197-01-9
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name 2-(4-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3
Standard InChI Key XLPDVYGDNRIQFV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C)(C)O
Canonical SMILES CC1=CC=C(C=C1)C(C)(C)O
Boiling Point 147 °F at 0.6 mm Hg (NTP, 1992)
Flash Point 205 °F (NTP, 1992)
Melting Point Mp 9 °
9°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator